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Compound of Interest

Compound Name: Tunichrome B-1

Cat. No.: B15188042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of tunichromes isolated from

various tunicate species, supported by available experimental data. Tunichromes are a unique

class of hydroxy-Dopa-containing peptides found in the blood cells of certain marine tunicates,

where they are implicated in the sequestration of transition metals like vanadium and iron. Their

potent reducing capabilities and antimicrobial and antioxidant properties have also made them

a subject of interest for drug development.

Structural Diversity of Tunichromes
Tunichromes are characterized by the presence of one or more L-3,4,5-trihydroxyphenylalanine

(TOPA) or L-3,4-dihydroxyphenylalanine (DOPA) residues. The structural variations among

tunichromes from different tunicate species primarily lie in the number and arrangement of

these catechol and pyrogallol moieties, as well as the peptide backbone.

Below is a comparative summary of the known structures of tunichromes from Ascidia nigra,

Molgula manhattensis, and Phallusia nigra.

Table 1: Structural and Spectroscopic Comparison of Tunichromes
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Tunichro
me

Tunicate
Species

Molecular
Formula

Molecular
Weight
(Da)

Key
Structural
Features

UV-Vis
λmax
(nm)

¹H NMR
(δ, ppm)

An-1
Ascidia

nigra

C₂₆H₂₅N₃O

₁₁
555.49

Contains

three

TOPA-

derived

units.

285, 320

Aromatic

protons:

~6.5-7.0

An-2
Ascidia

nigra

C₂₆H₂₃N₃O

₁₁
553.47

Dehydro

version of

An-1.

285, 320

Aromatic

protons:

~6.5-7.0

An-3
Ascidia

nigra

C₂₆H₂₁N₃O

₁₁
551.46

Further

dehydroge

nated

version of

An-1.

285, 320

Aromatic

protons:

~6.5-7.0

Mm-1

Molgula

manhatten

sis

C₂₇H₂₈N₄O

₉
556.53

Contains

two TOPA

residues

and a

modified

tryptophan.

280, 318

Aromatic

protons:

~6.6-7.2

Mm-2

Molgula

manhatten

sis

C₂₇H₂₆N₄O

₉
554.52

Dehydro

version of

Mm-1.

280, 318

Aromatic

protons:

~6.6-7.2

Tunichrom

e B-1

Ascidia

nigra,

Phallusia

nigra

C₂₆H₂₅N₃O

₁₁
555.49

Similar to

An-1.[1]

Not

Reported

Not

Reported
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The isolation and characterization of tunichromes are challenging due to their extreme lability

and susceptibility to oxidation. All procedures must be performed under anaerobic conditions.

Isolation and Purification of Tunichromes (Adapted from
Oltz et al., 1988 and Bruening et al., 1986)[1][2][3][4][5]
This protocol provides a general workflow for the extraction and purification of tunichromes

from tunicate blood cells.
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Fig. 1: Experimental workflow for tunichrome isolation and characterization.
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Detailed Steps:

Blood Collection: Tunicate blood is collected directly from the heart or by dissection of the

tunic into an anticoagulant solution (e.g., seawater with EDTA) under a stream of argon.

Cell Lysis: The pelleted blood cells are lysed by suspension in cold, degassed methanol

under anaerobic conditions.

Initial Purification: The crude extract is subjected to size-exclusion chromatography on a

Sephadex LH-20 column, eluting with methanol. The yellow fractions containing tunichromes

are collected.

High-Performance Liquid Chromatography (HPLC): Further purification is achieved by

reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1%

trifluoroacetic acid (TFA).

Structural Elucidation: The structures of the purified tunichromes are determined using a

combination of spectroscopic techniques, including UV-Vis spectroscopy, one- and two-

dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fast Atom

Bombardment Mass Spectrometry (FAB-MS).[2][3]

Biological Activity and Potential Signaling Pathways
The biological activities of tunichromes are largely attributed to the redox-active catechol and

pyrogallol groups. Their ability to act as potent reducing agents is central to their proposed

physiological roles.

Antioxidant and Antimicrobial Mechanisms
The primary mechanism of the antioxidant and antimicrobial activity of tunichromes involves the

oxidation of their dihydroxy- and trihydroxyphenyl moieties to form highly reactive quinone and

quinone methide intermediates.[4][5] These electrophilic species can readily react with

nucleophiles, such as thiols and amines on proteins and DNA, leading to cellular damage in

pathogenic organisms.
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Fig. 2: Proposed mechanism of tunichrome-mediated antimicrobial activity.

While specific signaling pathways directly modulated by tunichromes have not been extensively

elucidated, their ability to generate reactive oxygen species (ROS) and react with cellular

macromolecules suggests potential interactions with various signaling cascades. For instance,

the modification of key signaling proteins by tunichrome-derived quinones could impact

pathways involved in stress response, inflammation, and cell death. Further research is needed

to identify the specific molecular targets and signaling pathways affected by these fascinating

marine natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15188042#structural-comparison-of-tunichromes-
from-different-tunicate-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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